molecular formula C18H14N2O4S B2822493 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2H-1,3-benzodioxole-5-carboxylate CAS No. 1396846-68-6

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2H-1,3-benzodioxole-5-carboxylate

Cat. No.: B2822493
CAS No.: 1396846-68-6
M. Wt: 354.38
InChI Key: ILRIQOPLSYRUOU-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2H-1,3-benzodioxole-5-carboxylate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2H-1,3-benzodioxole-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of benzothiazole derivatives with azetidine intermediates, followed by esterification with benzo[d][1,3]dioxole-5-carboxylic acid. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol. The reactions are usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2H-1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2H-1,3-benzodioxole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2H-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzothiazole ring is known to interact with biological macromolecules, while the azetidine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2H-1,3-benzodioxole-5-carboxylate is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not possible with simpler compounds .

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c21-17(11-5-6-14-15(7-11)23-10-22-14)24-12-8-20(9-12)18-19-13-3-1-2-4-16(13)25-18/h1-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRIQOPLSYRUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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